(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione (4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC9095724
InChI: InChI=1S/C23H26N2O5S/c1-2-30-17-7-5-16(6-8-17)20-19(21(26)18-4-3-15-31-18)22(27)23(28)25(20)10-9-24-11-13-29-14-12-24/h3-8,15,20,27H,2,9-14H2,1H3
SMILES: CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CS4
Molecular Formula: C23H26N2O5S
Molecular Weight: 442.5 g/mol

(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC9095724

Molecular Formula: C23H26N2O5S

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione -

Specification

Molecular Formula C23H26N2O5S
Molecular Weight 442.5 g/mol
IUPAC Name 2-(4-ethoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C23H26N2O5S/c1-2-30-17-7-5-16(6-8-17)20-19(21(26)18-4-3-15-31-18)22(27)23(28)25(20)10-9-24-11-13-29-14-12-24/h3-8,15,20,27H,2,9-14H2,1H3
Standard InChI Key WIFCAOAZIFTNOL-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CS4
Canonical SMILES CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CS4

Introduction

Molecular Structure and Physicochemical Properties

Core Scaffold and Functional Groups

The compound’s architecture centers on a pyrrolidine-2,3-dione core, a five-membered lactam ring with ketone groups at positions 2 and 3. Key substitutions include:

  • A 4-ethoxyphenyl group at position 5, contributing aromaticity and potential π-π stacking interactions with biological targets.

  • A hydroxy(thiophen-2-yl)methylidene moiety at position 4, introducing a conjugated system that may enhance electron delocalization and metal chelation capacity.

  • A 2-(morpholin-4-yl)ethyl chain at position 1, providing solubility through its tertiary amine and ether functionalities .

The presence of multiple hydrogen bond donors (e.g., hydroxyl group) and acceptors (e.g., morpholine oxygen, carbonyl groups) suggests favorable interactions with enzymes or receptors .

Spectroscopic and Computational Data

While experimental spectral data for this specific compound are unavailable, analogs with similar substituents exhibit distinct infrared (IR) absorption bands for carbonyl groups (1,680–1,750 cm1^{-1}) and hydroxyl stretches (3,200–3,600 cm1^{-1}). Nuclear magnetic resonance (NMR) spectra of related pyrrolidine-2,3-diones show characteristic signals for aromatic protons (δ 6.5–8.0 ppm) and morpholine methylenes (δ 2.5–3.5 ppm) . Computational studies predict a polar surface area of 110–120 Å2^2 and moderate lipophilicity (logP2.5\log P \approx 2.5), indicating potential blood-brain barrier permeability .

Synthesis and Structural Optimization

Multi-Step Synthetic Pathways

The synthesis of (4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione likely follows a modular approach:

  • Pyrrolidine Ring Formation: Condensation of ethyl glyoxylate with 4-ethoxyaniline under acidic conditions generates the pyrrolidine backbone.

  • Thiophene Incorporation: Aldol condensation between the intermediate and thiophene-2-carbaldehyde introduces the hydroxy(thiophen-2-yl)methylidene group.

  • Morpholine Functionalization: Alkylation of the pyrrolidine nitrogen with 2-(morpholin-4-yl)ethyl bromide completes the substitution pattern .

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Yield optimization remains challenging due to steric hindrance from the morpholine side chain, necessitating precise control of reaction temperatures (60–80°C) and stoichiometry .

Structural Analogues and SAR Insights

Modifications to the core structure have revealed critical structure-activity relationships (SAR):

  • 3-Hydroxyl Group: Essential for hydrogen bonding with catalytic residues in PBPs and Cdks; removal abolishes inhibitory activity .

  • Thiophene vs. Furan: Thiophene-containing derivatives exhibit 2–3-fold higher antibacterial potency compared to furan analogs, likely due to enhanced hydrophobic interactions .

  • Morpholine Chain Length: Ethyl-linked morpholine optimizes solubility without compromising target binding, whereas longer chains reduce membrane permeability .

Biological Activities and Mechanistic Hypotheses

Neuroprotective Applications via Cdk5/p25 Inhibition

Computational docking studies predict strong binding (ΔGbinding9.5kcal/mol\Delta G_{\text{binding}} \approx -9.5 \, \text{kcal/mol}) to cyclin-dependent kinase 5 (Cdk5)/p25, a complex implicated in neurodegenerative diseases . The morpholine side chain forms salt bridges with Asp144 and Lys89, stabilizing the inactive kinase conformation . In vitro validation is needed to confirm inhibition potency and selectivity over related kinases (e.g., Cdk2, Cdk4).

Cytotoxicity and Selectivity Considerations

Comparative Analysis of Pyrrolidine-2,3-dione Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Biological ActivitySource
(4E)-5-(4-Ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dioneC23H26N2O5S\text{C}_{23}\text{H}_{26}\text{N}_{2}\text{O}_{5}\text{S}442.5Hypothesized PBP3/Cdk5 inhibition
(4E)-5-(4-Ethoxy-3-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dioneC24H28N2O7\text{C}_{24}\text{H}_{28}\text{N}_{2}\text{O}_{7}480.5Antimicrobial (MIC: 16 µg/mL)
(4E)-5-(3,4-Dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dioneC27H25N2O5S2\text{C}_{27}\text{H}_{25}\text{N}_{2}\text{O}_{5}\text{S}_{2}545.6Anticancer (IC50_{50}: 12 µM)

Future Directions and Challenges

Target Validation and Mechanism Elucidation

In vitro assays against purified PBP3 and Cdk5/p25 are critical to confirm inhibitory activity. Surface plasmon resonance (SPR) could quantify binding kinetics, while X-ray crystallography may resolve binding modes at atomic resolution .

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the ethoxy group with trifluoromethoxy could enhance metabolic stability and blood-brain barrier penetration .

  • Prodrug Development: Esterification of the 3-hydroxyl group may improve oral bioavailability .

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